(5-methyl-1H-indol-2-yl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLUXIGUGWHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indole Scaffold in Contemporary Organic Synthesis and Chemical Research
The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Its prevalence in biologically active molecules, from the neurotransmitter serotonin (B10506) to the anti-inflammatory drug indomethacin, has driven extensive research into its synthesis and functionalization. nih.govorientjchem.org The indole ring system is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net Consequently, the development of novel methods for constructing and modifying the indole core remains an active area of investigation in organic synthesis. nih.gov
The synthetic utility of indoles stems from the reactivity of various positions on the ring system. The nitrogen atom can be readily alkylated or acylated, and the C2 and C3 positions of the pyrrole ring are particularly susceptible to electrophilic substitution and other functionalization reactions. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for specific applications. nih.govresearchgate.net
Methanamine Derivatives As Pivotal Chemical Intermediates and Synthetic Handles
Methanamine, the simplest primary amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The amino group is a versatile functional group that can participate in a wide array of chemical transformations. It can act as a nucleophile, a base, or be converted into other functional groups, making methanamine derivatives invaluable as chemical intermediates. wikipedia.org
In the synthesis of more complex molecules, a methanamine moiety can serve as a "synthetic handle," a functional group that allows for the introduction of further molecular complexity. For example, the amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in cyclization reactions to construct new heterocyclic rings. This versatility makes methanamine derivatives essential tools for the synthetic chemist. ncert.nic.in
Contextualizing 5 Methyl 1h Indol 2 Yl Methanamine Within the Broader Landscape of Indole Chemistry
Development of Efficient Synthetic Routes to this compound
The creation of efficient synthetic pathways to this compound is crucial for its availability for research and potential applications. This involves careful precursor selection and strategic design of the reaction sequence, followed by the optimization of each key step.
Overview of Precursor Selection and Strategic Design
The synthesis of this compound typically starts from readily available substituted indoles. A common precursor is 5-methyl-1H-indole-2-carbaldehyde. The strategic design often involves the introduction of the aminomethyl group at the 2-position of the indole ring.
Another synthetic strategy could involve the use of 5-methyl-1H-indole as a starting material, which can undergo formylation at the 2-position to yield the aforementioned carbaldehyde precursor. Alternative precursors might include 5-methyl-1H-indole-2-carbonitrile, which can be reduced to the target amine. The choice of precursor often depends on commercial availability, cost, and the efficiency of subsequent transformations.
Key Reaction Steps and Optimized Conditions for this compound Synthesis
A primary method for synthesizing this compound is through the reductive amination of 5-methyl-1H-indole-2-carbaldehyde. This two-step process typically involves:
Imine Formation: The condensation of 5-methyl-1H-indole-2-carbaldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine.
Reduction: The subsequent reduction of the imine to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
For instance, a related synthesis of N-desmethyltriptans involves the condensation of a substituted aniline (B41778) with a side chain precursor at ambient temperature. researchgate.net Another relevant procedure describes the reduction of an indole derivative using lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF). researchgate.netiajps.com The reaction mixture is heated, and upon completion, the product is worked up to yield the desired amine. iajps.com
Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity
Optimizing reaction parameters is critical for improving the efficiency of the synthesis. Key factors that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. For example, in the synthesis of related indole derivatives, screening different solvents and catalysts has been shown to significantly impact the reaction outcome. nih.gov The use of Lewis acids like AlCl₃ can catalyze reactions such as Friedel-Crafts acylation on indole substrates. nih.govmdpi.com
The following table summarizes optimized conditions found in the synthesis of various indole derivatives, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Outcome | Reference |
| Catalyst | AlCl₃ | Promotes regioselective C3 alkylation of 2-indolylmethanols. | nih.gov |
| Solvent | Dichloromethane (B109758) (DCM) | Effective for regioselective reactions at room temperature. | nih.gov |
| Temperature | Room Temperature | Mild conditions for the synthesis of indole hybrids. | nih.gov |
| Reaction Time | 2 hours | Sufficient for completion of the reaction with high yield. | nih.gov |
| Catalyst | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Efficient for the reaction of indoles with other reagents in toluene. | rsc.org |
| Temperature | 60 °C | Optimal temperature for specific indole syntheses. | rsc.org |
Advances in Sustainable and Green Chemistry Approaches for this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free reactions and recyclable catalytic systems.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. For the synthesis of bis(indolyl)methanes, a related class of compounds, solvent-free methods have been successfully employed. orientjchem.org These reactions can be carried out by simply grinding the reactants together at room temperature, sometimes with a catalytic amount of a solid acid. orientjchem.org This approach minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry. orientjchem.orgnih.gov
Catalytic Methods and Recyclable Systems
The development of efficient and recyclable catalytic systems is another cornerstone of green chemistry. For indole synthesis, various catalysts have been explored. For instance, reusable ionic liquids like [Et₃NH][HSO₄] have been used for the synthesis of bis(indolyl)methanes. orientjchem.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. orientjchem.org
Furthermore, flow chemistry techniques are being increasingly utilized to create more sustainable and efficient synthetic processes for indole derivatives. researchgate.net Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to traditional batch processes. researchgate.net
Reactions Involving the Primary Amine Functional Group
The primary amine group is a key site for numerous chemical reactions, enabling the construction of more complex molecular architectures.
Condensation Reactions Leading to Imines and Schiff Bases
The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. wjpsonline.comijacskros.com This condensation reaction is typically catalyzed by acid and involves the removal of a water molecule. nih.gov
The formation of a Schiff base begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. researchgate.net This initial step forms an unstable carbinolamine intermediate. ijacskros.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine or Schiff base. wjpsonline.comijacskros.com The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the product. nih.gov Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. wjpsonline.com
The general mechanism is as follows:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the imine.
This compound has been utilized in the synthesis of azobenzene-containing Schiff bases. mdpi.commdpi.com These compounds are of interest due to their photochromic properties. researchgate.net In one example, this compound was reacted with 2-amino-5-chlorobenzophenone (B30270) in ethanol (B145695) with potassium carbonate to form an intermediate which, after a series of steps including diazotization, led to an azobenzene (B91143) Schiff base. mdpi.com The synthesis of azobenzene Schiff bases often involves the reaction of an azo compound containing an aldehyde with an amine. researchgate.net
Amide and Sulfonamide Formation via Acylation and Sulfonylation
The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions typically involve the treatment of the amine with an acyl halide, anhydride, or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.
| Reaction Type | Reagent | Product |
| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-((5-methyl-1H-indol-2-yl)methyl)acetamide |
| Acylation | Anhydride (e.g., Acetic Anhydride) | N-((5-methyl-1H-indol-2-yl)methyl)acetamide |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | N-((5-methyl-1H-indol-2-yl)methyl)-4-methylbenzenesulfonamide |
N-Alkylation and N-Arylation Strategies
N-alkylation of the primary amine can be achieved using various alkylating agents such as alkyl halides or by reductive amination. N-arylation, the formation of a bond between the nitrogen and an aryl group, can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. nih.gov These reactions expand the structural diversity of derivatives that can be prepared from this compound.
Recent advancements have focused on developing regioselective N-alkylation protocols for heterocyclic scaffolds. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran has shown promise for selective N-1 alkylation of indazole derivatives. beilstein-journals.org Copper-catalyzed N-arylation of various nitrogen-containing compounds, including amines and amides, with arylboroxines has also been developed as an efficient method. beilstein-journals.org
Palladium-Catalyzed Amination Reactions, including Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. mychemblog.com
This methodology is highly versatile and has been applied to a wide range of substrates, including functionalized indoles and other heterocycles. nih.govmit.eduscilit.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction. mychemblog.comuwindsor.ca Different generations of catalyst systems have been developed to improve the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org
| Catalyst System Component | Function |
| Palladium Precursor | Source of the active Pd(0) catalyst. |
| Ligand (e.g., Phosphine-based) | Stabilizes the palladium complex and influences its reactivity. |
| Base (e.g., Sodium tert-butoxide, Cesium carbonate) | Deprotonates the amine to form the active nucleophile. mychemblog.comuwindsor.ca |
| Solvent (e.g., Toluene, Dioxane) | Dissolves reactants and facilitates the reaction. uwindsor.ca |
The Buchwald-Hartwig amination represents a significant advancement over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope. wikipedia.org
Reactivity at the Indole Nitrogen (N1-H) Position
The nitrogen atom of the indole ring (N1) is a key site for chemical modification, influencing the electronic properties and reactivity of the entire molecule. Functionalization at this position is a common strategy in the synthesis of complex indole derivatives.
N-alkylation and N-arylation of indoles are fundamental transformations. The N1-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which then acts as a nucleophile.
N-Alkylation:
Standard procedures for N-alkylation involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium tert-butoxide, and sodamide in liquid ammonia. bhu.ac.in The choice of base and solvent can influence the reaction's efficiency and selectivity (N1 vs. C3 alkylation). For substrates like this compound, the primary amine must often be protected to prevent competing N-alkylation at the side chain.
N-Arylation:
N-arylation of indoles can be achieved through transition metal-catalyzed cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig aminations are prominent examples. These reactions typically involve the coupling of the indole with an aryl boronic acid or an aryl halide, respectively.
| Reaction Type | Reagents | General Conditions |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) |
| N-Arylation (Chan-Lam) | Aryl boronic acid | Copper catalyst (e.g., Cu(OAc)₂), Base, Solvent |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br, Ar-Cl) | Palladium catalyst, Ligand, Base, Solvent |
In multi-step syntheses, protection of the indole N1-H is often necessary to prevent undesired side reactions and to direct reactivity to other positions on the molecule. mdpi.org The choice of a protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for the indole nitrogen include:
Sulfonyl groups: Phenylsulfonyl (PhSO₂) and tosyl (Ts) groups are widely used. researchgate.net They are introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. These groups are electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack. researchgate.net Cleavage often requires harsh conditions, though milder methods have been developed for specific sulfonyl derivatives like the 2-(trimethylsilyl)ethanesulfonyl (SES) group. researchgate.net
Carbamates: tert-Butoxycarbonyl (Boc) is a common protecting group, though it can be labile on indoles. researchgate.net
Alkyl groups: Benzyl (Bn) groups are frequently employed and can be removed by hydrogenolysis. researchgate.net
Silyl groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another option, offering removal under fluoride-mediated conditions. researchgate.netacs.org
| Protecting Group | Introduction Reagent | Cleavage Conditions |
|---|---|---|
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride, base | Strong base (e.g., NaOH, Mg/MeOH) |
| tert-Butoxycarbonyl (Boc) | Boc-anhydride, base | Acid (e.g., TFA, HCl) |
| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, base | Fluoride source (e.g., TBAF) or acid |
Transition Metal-Catalyzed Coupling Reactions Utilizing this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and indole derivatives are common substrates in these transformations.
The Chan-Lam coupling reaction is a copper-catalyzed method for forming aryl-heteroatom bonds. wikipedia.org It typically involves the coupling of an amine or alcohol with an aryl boronic acid. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction could be employed for the N-arylation of the indole nitrogen. The reaction is often carried out at room temperature and is tolerant of a wide range of functional groups. wikipedia.org A typical Chan-Lam reaction involves a copper(II) salt, such as copper(II) acetate, a base, and often a ligand, in a suitable solvent. organic-chemistry.orgnrochemistry.com
The primary amine of the methanamine side chain would likely need to be protected to ensure selective N-arylation at the indole nitrogen.
Beyond the Chan-Lam coupling, other cross-coupling reactions can be utilized to functionalize the indole ring system. To apply these methods, the indole ring must first be halogenated or converted to a suitable organometallic derivative.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A halogenated derivative of this compound (e.g., at the C3, C4, C6, or C7 position) could be coupled with various aryl or vinyl boronic acids or esters. nih.gov
Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov A halogenated this compound could be used to introduce alkenyl substituents onto the indole ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts. nih.gov It provides a route to alkynyl-substituted indoles from a halogenated precursor.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. While it is often used for N-arylation of the indole itself, it can also be used to couple a halogenated indole derivative with various amines.
Reduction and Oxidation Reactions of this compound
The reactivity of this compound is dictated by the constituent functional groups: a primary aminomethyl group, the indole nucleus, and a methyl substituent on the benzene (B151609) ring. The indole ring is an electron-rich aromatic system, while the primary amine is both nucleophilic and basic.
Hydride Reductions
The primary amine and the indole core of this compound are generally stable to mild hydride reducing agents like sodium borohydride. However, more potent reagents can effect transformations. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is capable of reducing carbonyl groups in related indole structures. In one example, an indole-linked ketone was reduced to a methylene (B1212753) group using a combination of LiAlH₄ and aluminum chloride (AlCl₃) nih.gov. While the aminomethyl group in the target compound is already in a reduced state, harsh conditions with LiAlH₄ could potentially lead to reactions involving the indole ring, though such transformations are not common and require specific conditions.
Generally, for compounds like this compound, hydride reductions are not a primary pathway for transformation unless other reducible functional groups, such as esters or amides, are introduced into the molecule.
Oxidative Transformations
The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used to transform indole derivatives . The oxidation may target the C2-C3 double bond of the indole ring, potentially leading to the formation of oxindoles or other ring-opened products. The primary amine group is also susceptible to oxidation, which can yield imines, oximes, or nitriles under specific oxidative conditions. The specific outcome of an oxidative reaction on this compound would be highly dependent on the chosen reagent and the control of the reaction parameters.
Specialized Name Reactions Involving this compound
The primary amine functionality makes this compound a valuable substrate for several multi-component name reactions that are fundamental in constructing complex molecular architectures.
Mannich Reaction
The Mannich reaction is a three-component condensation that involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom (an enolizable carbonyl compound, for example) wikipedia.orgnih.gov. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic active-hydrogen compound wikipedia.org.
As a primary amine, this compound can readily participate in this reaction. It would react with an aldehyde and a ketone to yield a β-amino-carbonyl compound, known as a Mannich base wikipedia.org. This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group into various substrates ias.ac.in. Given that electron-rich aromatics like indoles can also serve as the nucleophilic partner, the Mannich reaction offers diverse synthetic possibilities youtube.com.
| Mannich Reaction | Description |
| Amine Component | This compound |
| Aldehyde Component | Typically formaldehyde (B43269) or another non-enolizable aldehyde |
| Active Hydrogen Component | Enolizable aldehydes or ketones, phenols, indoles |
| Product | β-Amino-carbonyl compound (Mannich Base) |
Petasis Reaction
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is another significant multi-component reaction. It couples an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid (typically vinyl- or aryl-boronic acid) to produce substituted amines wikipedia.orgnih.gov. The reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and often mild reaction conditions wikipedia.orgnih.gov.
This compound is an ideal substrate for the amine component in the Petasis reaction organic-chemistry.org. The reaction would involve the condensation of the amine with a carbonyl compound, followed by the addition of an organoboronic acid to the resulting iminium ion intermediate. This transformation provides a direct route to complex tertiary amines and is widely used in the synthesis of α-amino acids and other biologically relevant scaffolds organic-chemistry.orgnih.gov.
| Petasis Reaction | Description |
| Amine Component | This compound |
| Carbonyl Component | Aldehydes (including α-hydroxy aldehydes) or ketones |
| Boronic Acid Component | Vinyl-, aryl-, or heteroarylboronic acids |
| Product | Substituted tertiary amine |
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes or ketones wikipedia.org. It traditionally uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source to convert a carbonyl compound into an amine wikipedia.orgalfa-chemistry.com.
While the primary application of this reaction is the synthesis of amines from carbonyls, it can also be used for the N-alkylation of existing amines alfa-chemistry.com. In the context of this compound, the Leuckart-Wallach reaction could be employed to introduce an alkyl group onto the primary amine, converting it into a secondary or tertiary amine. For example, using formaldehyde and formic acid (a variant known as the Eschweiler-Clarke reaction) would result in the N,N-dimethylation of the primary amine mdpi.com. This reaction typically requires high temperatures, but provides a direct method for amine alkylation wikipedia.orgalfa-chemistry.com.
| Leuckart-Wallach Reaction (for N-Alkylation) | Description |
| Amine Substrate | This compound |
| Reagents | Formic acid and an aldehyde (e.g., formaldehyde) |
| Reaction Type | Reductive N-alkylation |
| Product | N-alkylated or N,N-dialkylated amine |
Multi-Component Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgnih.gov In this reaction, this compound would serve as the amine component. The reaction is initiated by the formation of an imine from the condensation of the amine and the carbonyl compound. Subsequent protonation of the imine by the carboxylic acid, followed by the nucleophilic addition of the isocyanide, generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org
The versatility of the Ugi reaction allows for a wide range of substituents to be introduced into the final product, depending on the choice of the other three components. The presence of the 5-methyl-1H-indole moiety from this compound would be incorporated into the final structure, providing a scaffold with potential applications in medicinal chemistry and materials science.
Another important MCR is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgchemistnotes.com While the Passerini reaction does not directly utilize an amine, a related transformation, the Ugi-Smiles reaction, can involve a primary amine and a phenolic hydroxyl group. Given the indole NH proton, the potential for this compound to participate in novel MCRs that leverage both the primary amine and the indole nucleus exists, though such reactivity would require specific investigation.
The application of this compound in MCRs would allow for the rapid generation of complex indole-containing scaffolds. The ability to systematically vary the other components in the reaction provides a powerful strategy for creating libraries of compounds for screening in drug discovery and other fields. The illustrative tables below outline hypothetical Ugi reactions involving this compound to demonstrate the potential diversity of the resulting products.
Table 1: Illustrative Ugi Reaction with this compound, an Aldehyde, a Carboxylic Acid, and an Isocyanide
| Reactant | Structure |
| Amine: this compound | |
| Aldehyde: Benzaldehyde | |
| Carboxylic Acid: Acetic Acid | |
| Isocyanide: tert-Butyl isocyanide | |
| Product: 2-acetamido-N-(tert-butyl)-2-phenyl-N-((5-methyl-1H-indol-2-yl)methyl)acetamide |
Table 2: Illustrative Ugi Reaction with this compound, a Ketone, a Carboxylic Acid, and an Isocyanide
| Reactant | Structure |
| Amine: this compound | |
| Ketone: Acetone | |
| Carboxylic Acid: Benzoic Acid | |
| Isocyanide: Cyclohexyl isocyanide | |
| Product: 2-benzamido-N-cyclohexyl-2-methyl-N-((5-methyl-1H-indol-2-yl)methyl)propanamide |
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy of indole (B1671886) derivatives provides characteristic signals that are invaluable for structural confirmation. For a compound like (5-methyl-1H-indol-2-yl)methanamine, specific resonances are expected for the indole ring protons, the methyl group, the methylene (B1212753) group, and the amine protons. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region of the spectrum, influenced by the electron-donating or withdrawing nature of the substituents. The methyl group attached to the indole ring would likely appear as a singlet in the upfield region. The methylene protons adjacent to the amine group would also present a characteristic signal, potentially a singlet or a multiplet depending on coupling interactions. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (Indole) | Broad singlet | 1H |
| Aromatic-H | 6.8 - 7.5 | Multiplets |
| CH (Indole C3) | ~6.3 | Singlet/Triplet |
| CH₂ (Methylene) | ~4.0 | Singlet |
| NH₂ (Amine) | Broad singlet | 2H |
| CH₃ (Methyl) | ~2.4 | Singlet |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the indole ring carbons are typically found in the range of 100-140 ppm. The carbon of the methyl group would resonate at a much higher field (lower ppm value), while the methylene carbon would appear in the intermediate region. The positions of the carbon signals provide definitive evidence for the substitution pattern on the indole ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Indole) | ~140 |
| C3 (Indole) | ~100 |
| C3a (Indole) | ~128 |
| C4 (Indole) | ~120 |
| C5 (Indole) | ~130 |
| C6 (Indole) | ~110 |
| C7 (Indole) | ~122 |
| C7a (Indole) | ~135 |
| CH₂ (Methylene) | ~40 |
| CH₃ (Methyl) | ~21 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.comnp-mrd.org
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule by showing which protons are adjacent to each other. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments and confirming the positions of substituents that lack protons, such as quaternary carbons. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. np-mrd.org
Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate molecular weight. bldpharm.com The predicted monoisotopic mass for C₁₀H₁₂N₂ is 160.10005 Da. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amine-containing compounds, a common fragmentation is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. youtube.comorientjchem.org In the case of this compound, the molecular ion peak [M]⁺ would be observed, and its odd molecular weight would be indicative of the presence of an odd number of nitrogen atoms, according to the nitrogen rule. orientjchem.org Characteristic fragmentation of the indole ring, such as the loss of HCN, may also be observed. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 161.10733 |
| [M+Na]⁺ | 183.08927 |
| [M-H]⁻ | 159.09277 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. mdpi.commdpi.comorientjchem.org
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | ~3400 |
| N-H (Amine) | Stretch | 3300-3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C=C (Aromatic) | Stretch | 1500-1600 |
| N-H | Bend | 1550-1650 |
Note: These are general ranges and can vary.
Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound and its Derivatives
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Using a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Column Chromatography is a fundamental purification technique used after the synthesis to isolate the desired product. For indole derivatives, silica (B1680970) gel is a commonly used stationary phase, with a solvent system such as a mixture of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol, to elute the compound. bldpharm.com
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives of this compound. This technique provides information on both the retention time (for identification and purity) and the mass spectrum of the compound. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By analyzing the resulting chromatogram, the presence of starting materials, byproducts, or degradation products can be identified and quantified, providing a precise measure of the target compound's purity.
For the analysis of substituted indoles, reversed-phase HPLC is commonly employed. While specific operational parameters for this compound are not extensively documented in publicly available literature, typical conditions can be extrapolated from methods used for structurally similar compounds, such as other indole-containing molecules. These methods generally utilize a non-polar stationary phase (like C18) and a polar mobile phase. The primary amine and the indole nitrogen in the target compound are basic, making them suitable for analysis with acidic modifiers in the mobile phase to ensure sharp, symmetrical peaks.
A representative HPLC method for analyzing this compound would involve the parameters detailed in the following table. The UV detector is set to a wavelength where the indole chromophore exhibits strong absorbance, ensuring high sensitivity.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value/Type |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~220 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for both identifying and quantifying volatile compounds. nih.gov The sample is vaporized and separated based on boiling point and polarity in the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation. nih.gov
For this compound, the primary amine group may require derivatization to improve its volatility and chromatographic behavior, although it can often be analyzed directly. Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule fragments in a predictable manner. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.10 g/mol ). uni.lu
Key fragmentations are expected to occur via cleavage of the bond between the aminomethyl group and the indole ring (benzylic cleavage), which is a favorable process. This would lead to the formation of a stable indolyl-methyl cation. Analysis of related 5-methoxy-2-methyl tryptamines has shown characteristic indole-related key ions that can help in identifying the core structure. nih.gov Predicted collision cross section data also provides values for various adducts which can aid in identification. uni.lu
Table 2: Predicted and Characteristic GC-MS Fragmentation Data for this compound
| m/z Value | Ion Identity | Description |
| 160 | [M]⁺ | Molecular ion of this compound. |
| 143 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion. |
| 130 | [C₉H₈N]⁺ | Resulting from the cleavage of the C-C bond alpha to the amine, a common fragmentation for such structures. |
| 115 | [C₈H₅N]⁺ | Further fragmentation of the indole ring system. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for monitoring the progress of a chemical reaction. rsc.orgthieme.de By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked over time. rsc.org This allows a chemist to determine the optimal reaction time and to quickly assess the qualitative composition of the reaction mixture.
In the synthesis of this compound, TLC would be used to follow the conversion of the starting materials (e.g., 5-methyl-1H-indole-2-carbonitrile) to the final amine product. The difference in polarity between the nitrile starting material and the amine product allows for clear separation on the TLC plate.
The spots are visualized under UV light, as the indole ring is UV-active. Additionally, specific stains can be used to visualize the amine product. Ninhydrin (B49086), for example, reacts with primary amines to produce a characteristic purple spot (Ruhemann's purple), providing definitive evidence for the formation of the desired this compound. In one documented synthesis of a related compound, the reaction was monitored by TLC until the starting material was fully consumed. rsc.org
Table 3: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | Dichloromethane / Methanol (e.g., 9:1 v/v) with a few drops of ammonia or triethylamine |
| Visualization | 1. UV light at 254 nm2. Staining with a ninhydrin solution followed by gentle heating |
Computational and Theoretical Chemistry Studies of 5 Methyl 1h Indol 2 Yl Methanamine and Its Analogs
Quantum Chemical Calculations for Electronic Structure, Stability, and Energetics (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-methyl-1H-indol-2-yl)methanamine and its analogs. Methods like Density Functional Theory (DFT) are widely used to determine electronic structure, molecular geometries, and thermodynamic stability. rsc.orgresearchgate.net For instance, DFT calculations can predict the standard redox potentials for the oxidation of substituted indoles, with results showing good agreement with experimental values. rsc.org These calculations reveal how substituents on the indole (B1671886) ring influence the electronic properties; electron-donating groups and electron-withdrawing groups can alter the spin density distribution in the corresponding radical cations, which in turn affects their subsequent reactions. rsc.org
Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties of indole derivatives, which is crucial for understanding their photophysics and photochemistry. iisertirupati.ac.in The indole chromophore is sensitive to its environment, and its excited-state dynamics can be complex due to the involvement of multiple close-lying electronic states. iisertirupati.ac.in TD-DFT calculations help in constructing potential energy surfaces along important vibrational modes to explore the timescale and mechanisms of excited-state dynamics. iisertirupati.ac.in
| Indole Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Gardflorine A | -5.52 | -0.81 | 4.71 | B3LYP/6–311++G(d,p) frontiersin.org |
| Gardflorine B | -4.81 | -0.65 | 4.16 | B3LYP/6–311++G(d,p) frontiersin.org |
| Gardflorine C | -5.16 | -0.74 | 4.43 | B3LYP/6–311++G(d,p) frontiersin.org |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. Semi-empirical methods have been used to study the tautomeric equilibria and conformers of substituted indoles in aqueous solution, indicating preferred forms for various derivatives. For example, calculations for 2-hydroxymethylindole suggest a preference for the anti-anti form. More rigorous molecular mechanics calculations and NMR spectroscopy have been used to study the conformational preferences of other complex amine structures, demonstrating that specific half-chair conformations with pseudoequatorial or pseudoaxial nitrogen substituents are energetically preferred. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for environmental factors such as solvent. acs.orgnih.gov MD simulations have been performed on indole in aqueous solution to understand its excited-state dynamics, using force fields like CHARMM36. nih.gov Such simulations can reveal the relaxation mechanisms and kinetics of electronic excited states. acs.org In the context of drug design, MD simulations are used to refine the binding modes of indole derivatives to biological targets, such as enzymes, and to calculate binding free energies, providing a more accurate picture of the ligand-receptor interactions than static docking alone. espublisher.commdpi.com These simulations can reveal how the binding of an inhibitor can induce structural changes in the target protein. mdpi.com
| Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Semi-empirical (AM1/COSMO, PM3/COSMO) | Substituted indoles (e.g., 2-hydroxymethylindole) | Determined the most stable tautomeric and conformational forms in solution. | |
| Molecular Mechanics (MMP2) & NMR | Substituted 2-(dipropylamino)tetralin | Identified preferred half-chair conformations with pseudoequatorial nitrogen substituents. | nih.gov |
| Molecular Dynamics (MD) | Indole in aqueous solution | Elucidated the relaxation mechanism and kinetics of excited electronic states. | acs.org |
| MD Simulations | Indole derivatives with ALOX15 enzyme | Showed how inhibitor binding alters enzyme-inhibitor interactions and induces structural changes. | mdpi.com |
Prediction of Chemical Reactivity and Mechanistic Pathways using Computational Models
Computational models are instrumental in predicting the chemical reactivity of indole derivatives and elucidating complex reaction mechanisms. copernicus.orgresearchgate.net Quantum chemical calculations can map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. acs.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.
For example, the atmospheric oxidation mechanism of the parent indole molecule initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been investigated using a combination of quantum chemical calculations and kinetics modeling. copernicus.orgresearchgate.netcopernicus.org These studies show that the dominant pathway for the reaction with •OH is addition, while for •Cl, both addition and H-abstraction are feasible. copernicus.orgresearchgate.net Such computational studies can predict the major products formed, such as organonitrates and alkoxy radicals. copernicus.org
Furthermore, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are used to study enzymatic reactions involving indole derivatives. The complete reaction mechanism of indoleamine 2,3-dioxygenase (IDO), which oxidizes tryptophan, has been detailed using QM/MM simulations. nih.gov These simulations revealed a stepwise insertion of dioxygen into the substrate, challenging previous assumptions about heme-based dioxygenase chemistry. nih.gov DFT calculations have also been used to provide mechanistic insights into transition metal-catalyzed reactions, such as the C-H alkynylation of indoles, helping to propose a plausible catalytic cycle. acs.org
| Reaction | Computational Method | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Atmospheric Oxidation by •OH | Quantum Chemistry & Kinetics Modeling | •OH addition is the dominant pathway. | copernicus.orgresearchgate.net |
| Atmospheric Oxidation by •Cl | Quantum Chemistry & Kinetics Modeling | Both •Cl addition and H-abstraction are feasible pathways. | copernicus.orgresearchgate.net |
| Enzymatic Oxidation by IDO | QM/MM Simulations | A stepwise mechanism involving a Trp-epoxide intermediate. | nih.gov |
| Rhodium-Catalyzed C-H Alkynylation | DFT Calculations | Proposed a catalytic cycle involving reversible cyclometalation. | acs.org |
In Silico Assessment of Synthetic Accessibility and Route Design
The computational prediction of chemical reactions and synthesis pathways is a critical component of modern drug discovery and chemical research. nih.govcsmres.co.uk For a target molecule like this compound, in silico tools can be used to assess its synthetic accessibility and to design efficient synthetic routes. These approaches can be broadly categorized into expert systems based on encoded reaction rules and machine learning models trained on large reaction databases. csmres.co.uk
Retrosynthesis prediction programs can suggest potential disconnections in a target molecule to identify simpler starting materials. csmres.co.uk For instance, tools like ChemPlanner have been shown to predict alternative synthetic routes for compounds, sometimes identifying pathways that are shorter or use more readily available intermediates. csmres.co.uk The synthesis of various indole derivatives often involves transition-metal-catalyzed reactions, and computational tools can help in understanding and optimizing these processes. mdpi.com
A computationally-assisted pathway discovery approach can combine bioinformatics searches, protein structural modeling, and protein-ligand docking simulations to predict the gene products and enzymatic steps involved in a biosynthetic pathway. osti.gov This strategy has been successfully used to elucidate the biosynthesis pathway of indole-3-acetic acid, demonstrating the power of integrating computational predictions with experimental validation. osti.gov Such approaches reduce the number of potential pathways that need to be tested experimentally, accelerating the discovery process. osti.gov
| Approach | Description | Application Example | Reference |
|---|---|---|---|
| Expert Systems | Utilize a database of hand-coded chemical reaction rules to perform retrosynthetic analysis. | Predicting synthetic routes for complex molecules. | csmres.co.uk |
| Machine Learning Models | Trained on large datasets of known reactions to predict reaction outcomes and suggest retrosynthetic pathways. | Classifying millions of reactions and predicting retrosynthesis with high accuracy. | csmres.co.uk |
| Computationally-Assisted Pathway Elucidation | Combines bioinformatics, protein modeling, and docking to predict enzymatic synthesis pathways. | Identifying the enzymes in the biosynthetic pathway of indole-3-acetic acid. | osti.gov |
Development of Quantitative Structure-Reactivity/Property Relationship (QSPR) Models for this compound Derivatives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netnih.gov These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. espublisher.com For indole derivatives, numerous QSAR studies have been conducted to understand the structural features that influence a specific biological activity. espublisher.comresearchgate.netnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed activity. nih.gov Descriptors can encode various aspects of molecular structure, including electronic, steric, and lipophilic properties. researchgate.netresearchgate.net For example, a QSAR study on substituted indole Schiff bases as inhibitors of the COX-2 enzyme revealed that molecular connectivity indices and the Wiener index were key parameters for modeling the inhibitory activity. researchgate.net
More advanced 3D-QSAR methods, such as those used to study indole derivatives as antiamyloidogenic agents, provide a three-dimensional map of the physicochemical features that are favorable or unfavorable for activity. mdpi.com These models can guide the design of new derivatives with enhanced potency. mdpi.com QSAR models for indole derivatives have been developed for a wide range of applications, including inhibitors of the IDO1 enzyme, SARS CoV 3CLpro, and antiallergic agents. espublisher.comnih.govresearchgate.net
| Target/Activity | Modeling Approach | Key Descriptors/Features | Reference |
|---|---|---|---|
| COX-2 Inhibition | 2D-QSAR | Molecular connectivity indices (0χ, 1χ, 2χ), Wiener index (W). | researchgate.net |
| IDO1 Enzyme Inhibition | 2D-QSAR, 3D-QSAR Pharmacophore | Dependent on the specific model; includes electronic and structural features. | espublisher.comnih.gov |
| SARS CoV 3CLpro Inhibition | 2D-QSAR (Monte Carlo optimization) | Structural attributes derived from SMILES notation. | nih.gov |
| Antiamyloidogenic Activity | 3D-QSAR | Hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields. | mdpi.com |
Applications of 5 Methyl 1h Indol 2 Yl Methanamine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems and Polycyclic Scaffolds
The inherent reactivity of the aminomethyl group, coupled with the nucleophilic character of the indole (B1671886) ring, makes (5-methyl-1H-indol-2-yl)methanamine an ideal starting point for the synthesis of diverse heterocyclic and polycyclic frameworks. While specific examples detailing the use of this particular compound are not extensively documented in publicly available research, the general reactivity patterns of related indole-2-methanamines suggest its potential in a variety of cyclization reactions.
Key reactions for which this scaffold would be a suitable substrate include:
Pictet-Spengler Reaction: The reaction of this compound with aldehydes or ketones could lead to the formation of novel β-carboline derivatives. These structures are central to a wide range of biologically active natural products and synthetic compounds.
Multicomponent Reactions: Its ability to act as a bifunctional nucleophile opens up possibilities for its use in one-pot multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.
Annulation Reactions: The amine functionality can be readily transformed into other functional groups, such as amides or imines, which can then participate in intramolecular cyclization reactions to build fused ring systems onto the indole core.
The development of synthetic routes utilizing this compound in these and other cyclization strategies holds significant promise for accessing novel chemical space and generating libraries of structurally diverse heterocyclic compounds.
Synthesis of Advanced Pharmaceutical Intermediates and Precursors
The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic motif. This compound serves as a key intermediate for the synthesis of compounds with potential therapeutic applications.
Recent research has highlighted the importance of the 1-(5-methyl-1H-indol-2-yl)methanamine scaffold in the development of novel therapeutic agents. A 2024 study in ACS Chemical Neuroscience identified this core structure as a promising foundation for creating neuroprotective agents. chem960.com The research demonstrated that derivatives of this scaffold can effectively inhibit glutamate-induced excitotoxicity in neuronal cells, showing a significant reduction in oxidative stress markers. chem960.com Furthermore, a 2024 paper in Nature Communications revealed its potential as a dual inhibitor of the enzymes IDO1 and TDO2, which are implicated in the suppression of the tumor microenvironment. chem960.com In murine cancer models, derivatives of this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with immunotherapy. chem960.com
Pharmacokinetic studies have also shown promising results for this scaffold. A 2024 publication in the European Journal of Pharmaceutical Sciences reported that 1-(5-methyl-1H-indol-2-yl)methanamine exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties, including good oral bioavailability and a reasonable plasma half-life in rodent models, with no observed toxicity at therapeutic doses. chem960.com These findings underscore the potential of this building block in the development of new drugs for a range of diseases.
Development of Novel Ligands for Catalysis and Coordination Chemistry
The primary amine group of this compound is a key feature that allows for its use in the synthesis of novel ligands for catalysis and coordination chemistry. This amine can be readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands, containing an imine (-C=N-) linkage, are well-known for their ability to coordinate with a variety of metal ions, forming stable metal complexes.
A recent study detailed the synthesis of an azobenzene (B91143) Schiff base utilizing this compound. mdpi.com In this process, the methanamine was reacted with 2-amino-5-chlorobenzophenone (B30270) in the presence of potassium carbonate in ethanol (B145695) to form an imine. mdpi.com This intermediate was then used to generate a diazonium salt, a crucial step in the synthesis of azo dyes. mdpi.com The resulting metal complexes of such ligands often exhibit interesting catalytic, electronic, and photophysical properties.
The ability to introduce various substituents onto the indole ring and the reacting aldehyde or ketone provides a straightforward method for tuning the steric and electronic properties of the resulting ligands and their metal complexes. This tunability is crucial for the rational design of catalysts with specific activities and selectivities, as well as for the development of coordination compounds with desired material properties.
Contribution to Materials Science through Polymer, Dye, or Optoelectronic Material Synthesis
The same reactivity that makes this compound a valuable ligand precursor also positions it as a promising building block for the synthesis of functional organic materials. The indole moiety itself possesses interesting electronic and photophysical properties, which can be modulated and incorporated into larger systems.
As demonstrated in the synthesis of azobenzene Schiff bases, this compound can be a key component in the creation of dyes. mdpi.com The reaction to form a diazonium salt from the Schiff base intermediate is a classic method for producing azo dyes, a major class of commercial colorants. mdpi.com The extended π-conjugation in these dye molecules, which includes the indole ring system, is responsible for their color.
Furthermore, the bifunctional nature of this compound (with the reactive amine and the potential for functionalization at the indole nitrogen) makes it a candidate for incorporation into polymeric structures. Polymerization reactions involving this monomer could lead to the development of novel polymers with unique optical, electronic, or thermal properties, potentially finding applications in areas such as organic light-emitting diodes (OLEDs), sensors, or advanced coatings.
Applications in Scaffold Diversification and Chemical Library Generation
In modern drug discovery and materials science, the ability to rapidly generate large and structurally diverse collections of compounds, known as chemical libraries, is of paramount importance. This compound, as a versatile building block, is well-suited for such diversity-oriented synthesis strategies.
The primary amine of this compound provides a convenient handle for a wide range of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination reactions with a diverse set of reactants. This allows for the straightforward introduction of a wide variety of substituents and functional groups, leading to a large number of distinct molecules based on the common (5-methyl-1H-indol-2-yl)methylamino scaffold.
Moreover, the indole ring itself can be further functionalized at various positions, adding another dimension of structural diversity. This ability to easily create a multitude of derivatives from a single, readily accessible starting material makes this compound an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening in the search for new bioactive molecules or materials with novel properties.
Mechanistic Investigations of Reactions Involving 5 Methyl 1h Indol 2 Yl Methanamine
Detailed Reaction Mechanism Elucidation for Key Transformations and Derivatizations
The reactivity of (5-methyl-1H-indol-2-yl)methanamine is dominated by the interplay between the primary amine and the electron-rich indole (B1671886) core. Key transformations can be categorized into those initiated at the amine and those leveraging the indole ring's nucleophilicity.
Iminium Ion-Mediated Cyclizations: A foundational reaction for arylethylamines is the Pictet-Spengler reaction. wikipedia.org For this compound, reaction with an aldehyde or ketone would initially form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion. The crucial subsequent step is an intramolecular electrophilic aromatic substitution. Unlike typical tryptamines where cyclization occurs at the highly nucleophilic C3 position, the geometry here favors attack by the indole C3 position onto the exocyclic iminium carbon, leading to a spirocyclic intermediate. This intermediate would then undergo rearrangement to form a fused ring system. The driving force for this transformation is the formation of a stable, polycyclic aromatic structure. wikipedia.orgebrary.net
Derivatizations via C3-Position Reactivity: The C3 position of the indole nucleus is the most nucleophilic site and a prime target for electrophilic substitution. This reactivity is leveraged in derivatizations analogous to those seen with related 2-indolylmethanols. Under catalysis by a Brønsted or Lewis acid, 2-indolylmethanols are known to generate stabilized carbocation intermediates (specifically, vinyliminium ions). oaepublish.com An analogous reaction for this compound could involve its conversion to a good leaving group (e.g., via diazotization of the amine) to generate a similar C2-carbocation. This electrophilic intermediate would then be readily attacked by various nucleophiles at the C3 position, a concept known as C3-umpolung reactivity. oaepublish.com
Direct Amine Derivatization: The primary amine function is readily derivatized through standard reactions. N-acylation with acid chlorides or anhydrides yields stable amide products. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl center and are fundamental for modifying the compound's properties. Asymmetric N-acylation, catalyzed by chiral entities, can be used to create axially chiral indole compounds in related systems. rsc.org
Kinetic and Thermodynamic Studies of Reaction Pathways
While specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented, the principles governing these pathways can be understood from studies of analogous systems.
Kinetic Analysis: Kinetic studies are crucial for determining rate-limiting steps and understanding catalyst behavior. In the Pictet-Spengler reaction of related amines, a linear relationship between the reaction rate and the acidity of the medium often indicates that the formation of a protonated iminium ion is critical. depaul.edu The rate-limiting step can be either the initial imine formation, the ring-closing cyclization, or the final rearomatization step. Kinetic isotope effects (KIEs) are a powerful tool in this regard; for example, if replacing an aromatic proton with deuterium (B1214612) at the site of substitution slows the reaction, it suggests that the C-H bond breaking during rearomatization is part of the rate-determining step. depaul.edu Buffer studies have also shown that the general base component of a buffer can catalyze the rate-limiting deprotonation step in some cyclizations. depaul.edu
Table 1: Conceptual Energy Profile for a Two-Step Reaction Pathway
| Species | Relative Gibbs Free Energy (ΔG) | Implication |
| Reactants | 0 kcal/mol | Reference energy level. |
| Transition State 1 (TS1) | +20 kcal/mol | Activation energy for the first step (kinetics). |
| Intermediate | +5 kcal/mol | A metastable species formed after the first step. |
| Transition State 2 (TS2) | +15 kcal/mol | Lower barrier than TS1, suggesting the first step is rate-limiting. |
| Product | -10 kcal/mol | The reaction is exergonic and thermodynamically favorable. |
This is a conceptual table illustrating how computational data is interpreted. Actual values would be determined for specific reactions.
Stereochemical Control and Asymmetric Induction in Synthetic Applications
Introducing stereocenters with high fidelity is a primary goal of modern organic synthesis. For reactions involving this compound, particularly cyclizations, achieving stereocontrol is paramount.
Asymmetric Catalysis in Pictet-Spengler Type Reactions: When the reacting partner is a prochiral aldehyde or ketone, a new stereocenter is formed. Enantioselectivity can be achieved by using a chiral catalyst that creates a diastereomeric, chiral environment around the reactive iminium ion intermediate. Chiral Brønsted acids, such as chiral phosphoric acids, or chiral thioureas are exemplary catalysts. ebrary.netacs.org The mechanism involves the formation of a chiral ion pair between the catalyst's conjugate base and the iminium ion. This complex orients the reactants in a specific conformation, sterically blocking one face of the electrophile and directing the nucleophilic attack of the indole ring to the other, resulting in one enantiomer being formed preferentially. ebrary.net
Stereocontrol via Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the amine before the reaction. The inherent chirality of the auxiliary directs the cyclization to occur from a specific face, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to reveal the enantiomerically pure product.
Lessons from 2-Indolylmethanol Chemistry: Significant advances in the asymmetric catalysis of reactions with 2-indolylmethanols provide a blueprint for potential applications. Chiral phosphoric acids have been used to catalyze the reaction of these alcohols with various nucleophiles, yielding products with high enantioselectivity. nih.govnih.gov The chiral phosphate (B84403) anion generated from the catalyst controls the stereochemical outcome by forming a tight ion pair with the carbocation intermediate, effectively guiding the incoming nucleophile.
Table 2: Examples of Asymmetric Induction in Reactions of Indole Derivatives
| Reaction Type | Indole Substrate Type | Catalyst/Method | Typical Enantiomeric Excess (ee) | Reference |
| Friedel-Crafts Alkylation | 2-Indolylmethanol | Chiral Phosphoramide | Not specified | nih.gov |
| Pictet-Spengler | Tryptamine | Chiral Thiourea | 86-95% | ebrary.net |
| Pictet-Spengler | Tryptamine | Chiral Brønsted Acid | 32-92% | ebrary.net |
| N-Acylation | N-Aminoindole | Chiral Isothiourea | High | rsc.org |
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
The choice of catalyst and additives is critical in directing the outcome of reactions involving this compound, influencing reaction rate, selectivity, and yield.
Brønsted and Lewis Acid Catalysis:
Brønsted Acids (e.g., HCl, H₂SO₄, camphorsulfonic acid (CSA)) are essential for protonating carbonyls and imines, thereby generating the highly reactive iminium ions needed for Pictet-Spengler type cyclizations. wikipedia.orgnih.gov Chiral Brønsted acids, as noted, are key for asymmetric variants. ebrary.net
Lewis Acids (e.g., B(C₆F₅)₃, AlCl₃) can also serve as powerful catalysts. The borane (B79455) B(C₆F₅)₃ has been shown to catalyze the direct C3-alkylation of indoles by activating amine-based alkylating agents through the heterolytic cleavage of α-nitrogen C-H bonds. nih.govcardiff.ac.uk This presents a metal-free method for C-C bond formation at the indole C3-position.
Organocatalysis: This field has provided a wealth of metal-free catalytic systems. Chiral phosphoric acids and thioureas are prime examples, functioning as Brønsted acid or hydrogen-bond donors to activate substrates and control stereochemistry through non-covalent interactions. ebrary.netacs.orgnih.gov Their success in reactions of related indoles underscores their potential applicability.
Additives:
Dehydrating Agents: In reactions that involve the formation of an imine from an amine and a carbonyl compound, the equilibrium can be driven towards the product by removing the water that is formed. Molecular sieves are commonly used for this purpose. ebrary.net
Buffer Systems: The components of a buffer can do more than just control pH; they can actively participate in catalysis. Studies have shown that the rate of Pictet-Spengler reactions can be significantly influenced by the choice of buffer, with some buffer species acting as general acid or base catalysts for specific steps in the mechanism. depaul.edu
Oxidants: In some C-H functionalization reactions, an oxidant is required. For example, the cross-coupling of indoles with cycloalkanes has been achieved using Di-tert-butyl peroxide (DTBP) as a radical initiator. rsc.org
Table 3: Summary of Catalysts and Additives in Related Indole Chemistry
| Catalyst/Additive | Catalyst Type | Reaction Promoted | Mechanistic Role |
| HCl, H₂SO₄ | Brønsted Acid | Pictet-Spengler | Iminium ion formation |
| B(C₆F₅)₃ | Lewis Acid | C3-Alkylation | Activation of alkylating agent |
| Chiral Phosphoric Acid | Organocatalyst | Asymmetric C3-Substitution | Chiral ion-pair formation, stereocontrol |
| Chiral Thiourea | Organocatalyst | Asymmetric Pictet-Spengler | H-bonding to iminium ion, stereocontrol |
| Molecular Sieves | Additive | Imine Formation | Water removal, drives equilibrium |
| Phosphate Buffer | Additive/Catalyst | Pictet-Spengler | General base catalysis of deprotonation |
Future Research Directions and Emerging Trends in 5 Methyl 1h Indol 2 Yl Methanamine Chemistry
Development of Novel and Highly Selective Catalytic Approaches for Derivatization
Future advancements in the derivatization of (5-methyl-1H-indol-2-yl)methanamine will heavily rely on the development of sophisticated catalytic systems that offer high selectivity. Given the multiple reactive sites on the molecule—the indole (B1671886) nitrogen, the primary amine, and several C-H bonds on the aromatic rings—achieving site-selective functionalization is a key challenge.
Research is moving towards catalyst-controlled methodologies that can precisely target a specific position. For instance, methodologies for the catalyst-controlled, site-selective C-H functionalization of indole derivatives are being actively developed. digitellinc.com These strategies could be adapted to selectively introduce substituents at the C3, C4, C6, or C7 positions of the 5-methylindole (B121678) core, bypassing the need for traditional protecting group strategies. Furthermore, catalyst-controlled cyclization reactions, which have been used to create diverse indole-fused scaffolds from 2-indolylmethanols, demonstrate the power of catalysts in directing reaction pathways to yield structurally complex products. nih.gov
The table below summarizes catalytic approaches that could be foundational for future derivatization of this compound.
| Catalytic Strategy | Potential Application on this compound | Expected Outcome | Reference |
| Palladium-catalyzed Cross-Coupling | Arylation or alkenylation at the C3, C4, or C6 positions. | Introduction of diverse functional groups to modulate biological activity. | galchimia.com |
| Rhodium/Iridium-catalyzed C-H Activation | Direct functionalization of specific C-H bonds on the indole ring. | Highly efficient and atom-economical derivatization with minimal pre-functionalization. | digitellinc.com |
| Lewis Acid Catalysis | Enhancing reactions at the methanamine group, such as reductive amination. | Facile synthesis of N-substituted derivatives with improved yields and selectivity. | |
| Photoredox Catalysis | Intramolecular cyclization or functionalization under mild, light-driven conditions. | Access to novel polycyclic indole structures. nih.gov |
Future work will likely focus on designing chiral catalysts to achieve enantioselective derivatization, which is crucial for developing specific biological activities.
Integration with Automated Synthesis, Flow Chemistry, and High-Throughput Experimentation
The integration of modern automation technologies is set to accelerate the discovery and optimization of derivatives of this compound. Flow chemistry, in particular, is transforming the synthesis of indole derivatives by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.govresearchgate.net
Continuous flow systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and shorter reaction times, as seen in the Hemetsberger–Knittel indole synthesis. nih.gov This technology is especially advantageous for handling hazardous reagents like carbon monoxide or reactions requiring high pressure, making the synthesis process safer and more efficient. galchimia.com The application of flow chemistry has been demonstrated in various indole syntheses, including the Fischer, Heumann, and Cadogan–Sundberg methods. galchimia.comnih.govresearchgate.net
High-Throughput Experimentation (HTE) complements these synthetic advances by enabling the rapid screening of a vast array of reaction conditions, catalysts, and building blocks. youtube.com Using automated platforms with acoustic dispensing technology, thousands of reactions can be performed on a nanoscale, dramatically accelerating the process of identifying optimal conditions and exploring the scope of a reaction. rug.nl This approach can be used to quickly build libraries of this compound derivatives for screening in drug discovery programs. rug.nlacs.org
The synergy between these technologies creates a powerful "self-driving lab" paradigm where machine learning algorithms can propose new molecular structures and reaction conditions, which are then synthesized and tested via automated robotics, leading to an accelerated cycle of design and discovery. youtube.com
Table: Comparison of Batch vs. Flow Synthesis for Indole Derivatives
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to hours | nih.gov |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating/cooling | nih.gov |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety, smaller reaction volumes | galchimia.comresearchgate.net |
| Scalability | Often challenging, requires re-optimization | Simpler scale-up by running the system for longer | researchgate.net |
| Mixing | Can be inefficient, especially for multiphasic reactions | Highly efficient gas-liquid and liquid-liquid mixing | galchimia.com |
Advanced Computational Modeling for Precise Property Prediction and Rational Reaction Design
Computational chemistry is an indispensable tool for guiding the synthesis and development of new indole derivatives. In silico methods allow for the rational design of molecules and the prediction of their chemical and biological properties before committing to laboratory synthesis. nih.govresearchgate.net
Molecular docking studies are frequently used to predict how indole-based ligands interact with biological targets, such as proteins and enzymes. nih.gov This approach has been used to design indole-based kinase inhibitors and understand the structure-activity relationships that govern their potency. nih.govnih.gov For this compound, computational models could predict binding modes and affinities for various targets, helping to prioritize which derivatives to synthesize.
Beyond biological activity, computational tools like Density Functional Theory (DFT) can provide deep mechanistic insights into reactions. researchgate.net These calculations can elucidate reaction pathways, predict the regioselectivity of catalytic functionalizations, and help in the rational design of new catalysts tailored for specific transformations on the indole scaffold. This predictive power helps to reduce the trial-and-error nature of synthetic chemistry.
The use of in silico studies to generate new hits and optimize leads is becoming a standard practice in medicinal chemistry, and its application to the this compound scaffold will be crucial for unlocking its full therapeutic potential. mdpi.com
Table: Applications of Computational Modeling in Indole Chemistry
| Computational Method | Application | Relevance for this compound | Reference |
| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target protein. | Design of derivatives as specific enzyme inhibitors or receptor ligands. | nih.govnih.gov |
| Density Functional Theory (DFT) | Elucidates reaction mechanisms and predicts reactivity. | Rational design of selective catalytic C-H functionalization reactions. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicts the potency of new derivatives before synthesis. | researchgate.net |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Design of new scaffolds with improved activity based on known active compounds. | nih.gov |
Exploration of its Role in Fragment-Based Design and Lead Optimization Strategies in Medicinal Chemistry
The this compound structure is an excellent candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns. The indole nucleus is a recognized "privileged scaffold," capable of interacting with a wide range of biological targets. mdpi.commdpi.com
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Once a hit is identified, it is grown or linked to build a more potent lead compound. The this compound core can serve as an ideal starting fragment, which can then be elaborated by modifying the amine, the methyl group, or by functionalizing the indole ring to improve binding affinity and selectivity.
A key strategy in lead optimization is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold to improve properties like potency, selectivity, or pharmacokinetics. nih.gov For example, researchers have successfully used scaffold hopping to convert indole-2-carboxylic acid-based inhibitors of the protein MCL-1 into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole framework. nih.govrsc.org This approach could be applied to leads derived from this compound to discover new chemotypes with potentially superior therapeutic profiles.
The versatility of the indole scaffold allows for systematic modifications to probe structure-activity relationships (SAR). For example, studies have shown that substituents at the 5-position of the indole ring can have interdependent effects on binding affinity, highlighting the nuanced approach required for lead optimization. nih.gov
Investigation of Sustainable and Environmentally Benign Synthetic Protocols Utilizing this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research will undoubtedly focus on developing sustainable and environmentally benign protocols for the synthesis and derivatization of this compound.
Key areas of investigation include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ethanol (B145695). acs.orgrsc.org For instance, an environmentally friendly protocol for the difunctionalization of indoles has been developed using water as both the solvent and an oxygen source. acs.orgacs.org
Avoidance of Toxic Reagents: Developing methods that use non-toxic, inexpensive, and stable reagents. One such method uses sodium chloride as a chlorine source and oxone as a non-toxic oxidant. acs.org
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Solvent-free, microwave-assisted Bischler indole synthesis is a prime example of such an advancement. organic-chemistry.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes. A sustainable two-step indole synthesis using an Ugi four-component reaction has been developed that boasts a superior ecological footprint, as measured by its E-factor and Process Mass Intensity (PMI). rsc.org
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more economical, safer, and environmentally responsible.
Q & A
What are the optimal synthetic routes for preparing (5-methyl-1H-indol-2-yl)methanamine with high purity?
Basic
The synthesis typically involves functionalizing the indole core. A common approach includes starting with 5-methylindole and introducing the methanamine group via reductive amination or nucleophilic substitution. For example, coupling 5-methylindole-2-carbaldehyde with ammonia under reducing conditions (e.g., NaBH) can yield the target compound. Purification via column chromatography using a gradient of ethyl acetate/hexane (30–50%) is recommended to isolate the product with >95% purity .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic
A combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. Key NMR signals include the indole NH proton (~10–12 ppm) and methylene protons of the methanamine group (~3.5–4.0 ppm). IR stretches for NH (3300–3500 cm) and aromatic C-H (3050–3100 cm) confirm functional groups. HRMS with electrospray ionization (ESI+) provides accurate mass validation (expected [M+H]: 175.12 g/mol) .
How can researchers design experiments to assess the pharmacological potential of this compound derivatives?
Advanced
Begin with in silico screening (e.g., molecular docking against NMDA or serotonin receptors) to prioritize derivatives. Follow with in vitro assays:
- Receptor binding : Radioligand displacement assays using H-MK-801 for NMDA receptor affinity .
- Cellular activity : Evaluate cytotoxicity (MTT assay) and radiosensitization potential in cancer cell lines (e.g., HT-29) .
Dose-response curves and statistical validation (ANOVA, p < 0.05) are critical for reproducibility.
What strategies are recommended for resolving discrepancies in crystallographic data of this compound derivatives?
Advanced
Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and disorder. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry. For ambiguous electron density regions, iterative refinement and occupancy adjustment (e.g., partial solvent molecules) improve model accuracy. Collaborative tools like the Cambridge Structural Database (CSD) can benchmark structural parameters .
How should computational models be integrated with experimental data to predict the bioactivity of this compound analogs?
Advanced
Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with experimental IC values to validate binding modes. For example:
- Docking : Use AutoDock Vina to predict interactions with tryptophan hydroxylase .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area.
Cross-correlate computational predictions with in vitro results to refine predictive accuracy .
What methodological considerations are critical when analyzing the stability of this compound under varying pH conditions?
Advanced
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Oxidative stability : Expose to HO (3%) and analyze by LC-MS for oxidation byproducts.
Report degradation kinetics (t) and identify major degradation pathways (e.g., hydrolysis at acidic pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
